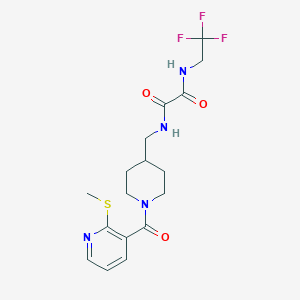

N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N4O3S/c1-28-15-12(3-2-6-21-15)16(27)24-7-4-11(5-8-24)9-22-13(25)14(26)23-10-17(18,19)20/h2-3,6,11H,4-5,7-10H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUMLCFXZFQUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the nicotinoyl derivative, followed by the introduction of the piperidinyl group. The final step involves the formation of the oxalamide linkage. Common reagents used in these reactions include acyl chlorides, amines, and trifluoroethyl compounds. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process. Additionally, purification techniques such as crystallization and chromatography would be employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the nitro group would produce amines.

Aplicaciones Científicas De Investigación

- Induction of Apoptosis : Promotes programmed cell death in cancer cells.

- Regulation of Gene Expression : Influences genes involved in cellular adaptation to hypoxia.

Anticancer Activity

Research has indicated that N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide exhibits significant anticancer properties. Studies demonstrate its ability to inhibit tumor growth by targeting the HIF pathway, particularly in hepatic cancer cells under hypoxic conditions.

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial effects against specific bacterial strains. However, further studies are needed to elucidate the full spectrum of its antimicrobial activity.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating specific biochemical pathways involved in inflammation response.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological effects of this compound. For instance:

- Synthesis Methodology : The synthesis involves multiple steps starting from piperidine derivatives followed by the incorporation of nicotinoyl and trifluoroethyl groups.

- Biological Evaluation : In vitro studies have shown that the compound effectively induces apoptosis in liver cancer cell lines through HIF-1 modulation.

- Case Studies : Specific case studies have documented the efficacy of this compound in preclinical models, demonstrating reduced tumor volume and enhanced survival rates in treated subjects.

Mecanismo De Acción

The mechanism of action of N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues in Antiviral Research

Several oxalamide derivatives from share structural similarities with the target compound, though they are optimized for HIV-1 entry inhibition. Key examples include:

| Compound ID | Structure Highlights | Molecular Weight (g/mol) | Purity (HPLC%) | Yield (%) |

|---|---|---|---|---|

| 13 | Acetylpiperidinyl, thiazolyl, 4-chlorophenyl | 478.14 | 90.0 | 36 |

| 14 | Pyrrolidinyl, hydroxymethyl-thiazolyl, 4-chlorophenyl | 408.10 | 93.2 | 39 |

| 15 | Pyrrolidinyl, hydroxyethyl-thiazolyl, 4-chlorophenyl | 422.12 | 95.0 | 53 |

Key Observations :

- Substituent Impact: The target compound’s trifluoroethyl group (CF3CH2) contrasts with the hydroxyethyl (-CH2CH2OH) or hydroxymethyl (-CH2OH) groups in compounds 14 and 13.

- Core Heterocycles: While the target compound uses a nicotinoyl-piperidine scaffold, analogues 13–15 employ thiazole rings fused to piperidine or pyrrolidine. Thiazole moieties are known for hydrogen-bonding interactions in antiviral targeting, whereas nicotinoyl groups may favor π-π stacking in binding pockets .

- Synthetic Efficiency : The target compound’s yield and purity are unspecified, but compounds 13–15 show moderate yields (36–53%) and high purity (>90%), suggesting room for optimization in its synthesis .

Oxalamide Derivatives in Commercial Catalogs

lists oxalamides such as N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, which shares the trifluoromethyl motif but lacks the piperidine-nicotinoyl core. These compounds highlight the versatility of the oxalamide backbone in accommodating diverse substituents, though biological data are absent .

Actividad Biológica

N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The compound is characterized by a complex structure that includes a piperidine ring, a methylthio group, and an oxalamide moiety. Its molecular formula is with a molecular weight of 480.5 g/mol. The presence of trifluoroethyl and methylthio groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁F₃N₄O₃S |

| Molecular Weight | 480.5 g/mol |

| CAS Number | 1235646-54-4 |

The biological activity of N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is primarily attributed to its ability to interact with specific receptors and enzymes involved in various biochemical pathways. The compound may function as an inhibitor or modulator of these targets, influencing processes such as signal transduction and metabolic regulation.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation or neurodegenerative processes.

- Receptor Modulation: It could interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity

Research indicates that compounds similar to N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide exhibit significant biological activities:

- Anticancer Properties: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with similar structural features have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

- Neuropharmacological Effects: Given the presence of the piperidine structure, there is potential for neuropharmacological applications. Compounds in this class may exhibit effects on neurotransmitter systems, potentially aiding in conditions like depression or anxiety.

- Antimicrobial Activity: Some studies suggest that related oxalamide derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry evaluated oxalamide derivatives for their anticancer properties. The results indicated that certain derivatives exhibited potent antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting similar potential for N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide .

- Neuropharmacological Investigation: Research highlighted the ability of piperidine-containing compounds to modulate dopamine receptors, indicating potential applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, and how can intermediates be purified?

- Methodology : Synthesis typically involves coupling a nicotinoyl-piperidine intermediate with a trifluoroethyl-oxalamide moiety. For example, similar piperidine derivatives are synthesized via nucleophilic substitution or amidation reactions, followed by purification using column chromatography (normal or reverse-phase) and recrystallization . Structural validation requires NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

Q. What analytical techniques are critical for assessing the compound’s purity and stability under varying storage conditions?

- Methodology :

- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is standard for research-grade compounds.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS to identify byproducts .

- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis of the methylthio and trifluoroethyl groups .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound, particularly for regioselective functionalization?

- Methodology :

- Use density functional theory (DFT) to model reaction pathways and identify transition states for regioselective acylation of the piperidine ring. Software like Gaussian or ORCA can predict activation energies .

- Combine with machine learning (e.g., ICReDD’s reaction prediction platforms) to screen solvent systems and catalysts. For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution efficiency .

- Validate predictions with Design of Experiments (DoE) to minimize trial runs. A fractional factorial design can optimize variables like temperature, stoichiometry, and reaction time .

Q. What experimental strategies address contradictions between in vitro binding affinity and in vivo pharmacokinetic data for this compound?

- Methodology :

- In vitro-in vivo correlation (IVIVC) : Use microsomal stability assays (human/rat liver microsomes) to identify metabolic liabilities (e.g., oxidation of the methylthio group). Compare with plasma protein binding assays to assess free drug availability .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate solubility, permeability (Caco-2 assays), and tissue distribution data to simulate in vivo exposure. Adjust formulation (e.g., nanocrystal or liposomal encapsulation) to improve bioavailability .

Q. How can researchers mitigate off-target interactions identified during pharmacological screening?

- Methodology :

- Target deconvolution : Apply chemoproteomics (e.g., activity-based protein profiling) to identify unintended protein binders.

- Structural analogs : Modify the oxalamide linker or piperidine substituents (e.g., replacing methylthio with sulfone) to enhance selectivity. Use molecular docking (AutoDock Vina) to prioritize analogs with lower predicted off-target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.